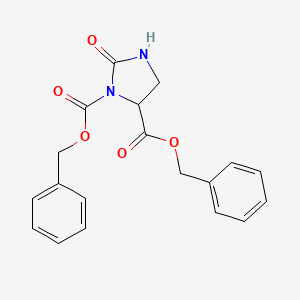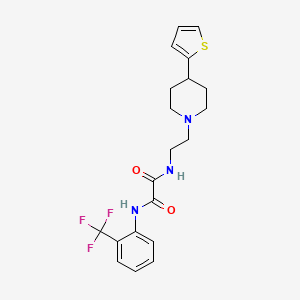![molecular formula C11H11FN2 B2396867 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 177858-77-4](/img/structure/B2396867.png)
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H11FN2 . It has been used in the synthesis of various derivatives that have shown high anti-tumor activity .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been achieved by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The reaction conditions involve the use of sulfuric acid at 0 - 100°C for 4 hours . The choice of the carbonyl component of the Fischer reaction is generally not limited .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrido[4,3-b]indole core, which is a type of heterocyclic compound . The introduction of sulfonyl, alkyl, or aralkyl groups can increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles include the Fischer rearrangement and the Heck reaction . The introduction of sulfonyl, alkyl, or aralkyl groups can increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully known. The molecular weight is 226.67800 . The predicted boiling point is 330.0±37.0 °C and the predicted density is 1.245±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Physiological Activity
Compounds such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, including 6-fluoro derivatives, have been studied extensively for their synthesis methods and physiological activities. Research has shown that these compounds exhibit a broad spectrum of pharmacological activity, making them of interest in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
Pharmacological Properties
Studies have demonstrated that derivatives of tetrahydro-1H-pyrido[4,3-b]indole show a range of pharmacological activities including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotective properties. This broad spectrum of activity highlights their potential in pharmaceutical applications (Ivanov, Afanas'ev, & Bachurin, 2001).
Antioxidant and Cytotoxicity Properties
In vitro studies have indicated that various 6-methoxytetrahydro-β-carboline derivatives show moderate antioxidant properties. These findings are significant for exploring the potential use of these compounds in managing oxidative stress-related conditions (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Radiopharmaceutical Applications
The compound [(18) F]T807, which includes a fluorine-18 labeled pyrido[4,3-b]indole derivative, has shown promise as a PET radiopharmaceutical for imaging paired helical filaments of tau in clinical trials. This application underscores the potential of fluorinated derivatives in diagnostic imaging (Shoup et al., 2013).
Anticancer Research
Novel derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole have been designed and synthesized with demonstrated anti-tumor activity. These findings contribute to the ongoing search for effective anticancer agents (Feng, Teng, Gu, Yu, Luo, & Ye, 2018).
Mécanisme D'action
Orientations Futures
The future directions for the study of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could involve further exploration of its antitumor activity and the development of novel derivatives with increased activity . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.
Propriétés
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOAZAKVBMIMKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-amino-3-(3-ethoxypropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate](/img/structure/B2396784.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)
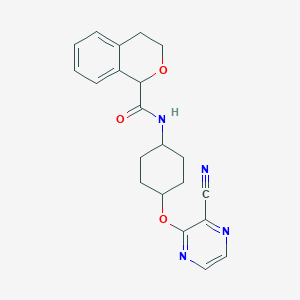
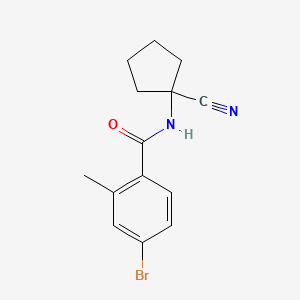

![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)
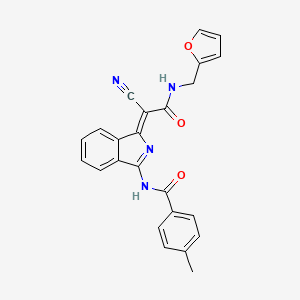
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
